2-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide
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Overview
Description
2-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a nitro group and a pyridazinone moiety, which contributes to its unique chemical properties and reactivity.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making them potential candidates for drug development.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications, particularly if they demonstrate activity against specific biological targets, such as enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Amidation: The nitro-substituted benzene derivative is then converted to the corresponding benzamide through a reaction with an amine, such as 4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline, under appropriate conditions (e.g., using coupling agents like EDCI or DCC).
Cyclization: The final step involves cyclization to form the pyridazinone ring, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of halogenated or sulfonated derivatives of the original compound.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro and pyridazinone groups could play crucial roles in binding interactions with the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide
- N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide
- 1-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
Compared to these similar compounds, 2-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide is unique due to its specific substitution pattern and the presence of both nitro and pyridazinone groups. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methyl-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-15(4-3-5-17(12)23(26)27)19(25)20-14-8-6-13(7-9-14)16-10-11-18(24)22(2)21-16/h3-11H,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYXUCSBBXRJEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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